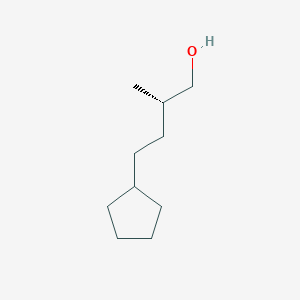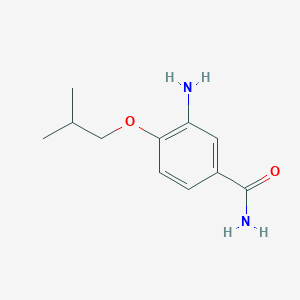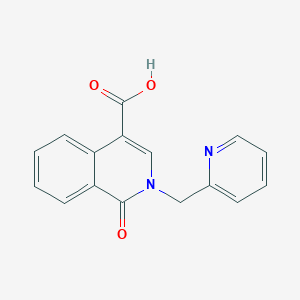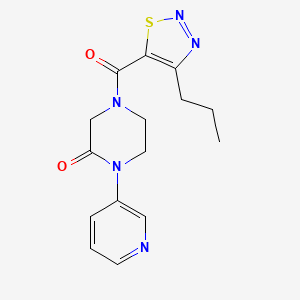
(2S)-4-Cyclopentyl-2-methylbutan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2S)-4-Cyclopentyl-2-methylbutan-1-ol is a chiral alcohol that has gained significant attention in the field of organic chemistry due to its unique structural properties. This alcohol is also known as CPMB and is used in various scientific research applications.
Wirkmechanismus
The mechanism of action of (2S)-4-Cyclopentyl-2-methylbutan-1-ol is not well understood. However, it is believed to act as a chiral auxiliary in various chemical reactions. CPMB is also known to have a significant impact on the stereochemistry of the products obtained in chemical reactions.
Biochemical and Physiological Effects:
There is limited information available on the biochemical and physiological effects of (2S)-4-Cyclopentyl-2-methylbutan-1-ol. However, it is believed to have no significant effect on human health.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of using (2S)-4-Cyclopentyl-2-methylbutan-1-ol in lab experiments is its ability to act as a chiral auxiliary. CPMB is also readily available and relatively inexpensive. However, one of the major limitations of using this alcohol is its limited solubility in water, which can make it difficult to use in certain chemical reactions.
Zukünftige Richtungen
There are several future directions for the use of (2S)-4-Cyclopentyl-2-methylbutan-1-ol in scientific research. One of the most important directions is the synthesis of new chiral compounds using CPMB as a building block. CPMB can also be used in the development of new pharmaceuticals and agrochemicals. Further research is needed to fully understand the mechanism of action of this alcohol and its potential applications in various fields of science.
Conclusion:
In conclusion, (2S)-4-Cyclopentyl-2-methylbutan-1-ol is a chiral alcohol that has gained significant attention in the field of organic chemistry. It is used as a chiral building block in the synthesis of various chiral compounds and is also used in the synthesis of pharmaceuticals and agrochemicals. Although there is limited information available on the biochemical and physiological effects of this alcohol, it is believed to have no significant effect on human health. Further research is needed to fully understand the potential applications of (2S)-4-Cyclopentyl-2-methylbutan-1-ol in various fields of science.
Synthesemethoden
The synthesis of (2S)-4-Cyclopentyl-2-methylbutan-1-ol can be achieved through several methods. One of the most common methods is the asymmetric synthesis method, which involves the use of chiral catalysts. The chiral catalysts used in this method include BINAP, TADDOL, and other similar catalysts. The asymmetric synthesis method is preferred due to its ability to produce high yields of enantiomerically pure (2S)-4-Cyclopentyl-2-methylbutan-1-ol.
Wissenschaftliche Forschungsanwendungen
(2S)-4-Cyclopentyl-2-methylbutan-1-ol is used in various scientific research applications. One of the most important applications of this alcohol is in the field of organic chemistry. It is used as a chiral building block in the synthesis of various chiral compounds. CPMB is also used in the synthesis of various pharmaceuticals and agrochemicals.
Eigenschaften
IUPAC Name |
(2S)-4-cyclopentyl-2-methylbutan-1-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20O/c1-9(8-11)6-7-10-4-2-3-5-10/h9-11H,2-8H2,1H3/t9-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLKINACTJXODGL-VIFPVBQESA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC1CCCC1)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CCC1CCCC1)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)-N-(thiophen-2-ylmethyl)acetamide](/img/structure/B2806226.png)
![(2R)-2-amino-2-[3-(trifluoromethoxy)phenyl]ethan-1-ol hydrochloride](/img/structure/B2806227.png)
![ethyl 6-[4-(acetyloxy)phenyl]-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate](/img/structure/B2806229.png)
![3-(Difluoromethyl)-N-[1-(5-fluoro-6-phenylpyrimidin-4-yl)azetidin-3-yl]-N,1-dimethylpyrazole-4-carboxamide](/img/structure/B2806230.png)



![3-amino-N-(2-fluorophenyl)-5-oxo-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B2806238.png)
![6-hydroxy-4-methylbenzo[d]oxazol-2(3H)-one](/img/structure/B2806240.png)




![N-{1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}cyclopropanecarboxamide](/img/structure/B2806249.png)